molecular formula C13H17NO3 B8639424 N-(Benzyloxyacetyl)morpholine

N-(Benzyloxyacetyl)morpholine

Cat. No.: B8639424
M. Wt: 235.28 g/mol
InChI Key: UYNFOONGSKJKFW-UHFFFAOYSA-N
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Description

N-(Benzyloxyacetyl)morpholine is a morpholine derivative featuring a benzyloxyacetyl group attached to the morpholine ring. This compound is synthesized through nucleophilic substitution reactions, typically involving chloroacetyl intermediates. For example, N-[4-(chloroacetyl)aminobenzenesulphonyl]morpholine (IV) is prepared by reacting N-(4-aminobenzenesulphonyl)morpholine (III) with chloroacetyl chloride. Subsequent substitution of the chlorine atom with a benzyloxy group yields N-[4-(benzyloxyacetyl)aminobenzenesulphonyl]morpholine (derivatives XVI–XXI in ). Key structural features include:

  • A morpholine ring (six-membered with one oxygen and one nitrogen atom).
  • A sulfonamide linker connecting the benzyloxyacetyl group to the aromatic ring.
  • A benzyloxy moiety, which enhances lipophilicity compared to smaller alkoxy groups.

The compound’s IR spectra show strong C-O-C vibrations at ~1257 and 1065 cm⁻¹, while its ¹H-NMR signals for the benzyloxy group appear at δ ~3.76 ppm. These spectral features confirm successful substitution and structural integrity.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenylmethoxyethanone

InChI

InChI=1S/C13H17NO3/c15-13(14-6-8-16-9-7-14)11-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

UYNFOONGSKJKFW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features
Compound Core Structure Substituents Key Functional Groups Reference
N-(Benzyloxyacetyl)morpholine Morpholine-sulfonamide Benzyloxyacetyl Sulfonamide, benzyloxy, acetyl
N-Ethoxycarbonylmorpholine (Prodrug 2) Morpholine-ester Ethoxycarbonyl Ester, ethoxycarbonyl
N-(4,6-Dimorpholino-triazin-2-yl) amino acid derivatives Triazine-morpholine Morpholine, amino acids Triazine ring, morpholine, amino acid
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine Morpholine-peptide hybrid Benzyloxycarbonyl, phenylthio, amino acid Carbamate, thioether, morpholine

Key Observations :

  • This compound is distinguished by its sulfonamide linker and benzyloxyacetyl group, which enhance steric bulk and lipophilicity compared to simpler alkoxy derivatives (e.g., ethoxycarbonyl in Prodrug 2).
  • Unlike triazine-based morpholine derivatives (), it lacks a heteroaromatic triazine core, reducing electron-withdrawing effects and altering reactivity in nucleophilic substitutions.

Key Observations :

  • The benzyloxyacetyl derivative’s synthesis relies on displacing chlorine in IV with a benzyloxy group, a reaction facilitated by sodium alkoxides. In contrast, triazine derivatives () face challenges in substituting the third chlorine due to electron-donating morpholine groups reducing the triazine ring’s electrophilicity.
Physicochemical Properties
Compound Molecular Weight LogP Water Solubility Thermal Stability Reference
This compound ~414.5* ~2.5* Low High (stable to 150°C)
N-Ethoxycarbonylmorpholine ~322.36* ~1.8* Moderate Moderate
Triazine-morpholine derivatives 400–500 1.5–3.0 Low High

Key Observations :

  • The benzyloxy group in This compound increases LogP compared to ethoxycarbonyl derivatives, suggesting greater membrane permeability.
  • Triazine-morpholine hybrids exhibit higher molecular weights but similar LogP ranges due to balanced lipophilic/hydrophilic groups.

Key Observations :

  • This compound ’s antimicrobial activity is attributed to its lipophilic benzyloxy group enhancing penetration into microbial membranes.
  • Prodrug 2 () relies on esterase-mediated hydrolysis for activation, a mechanism absent in the benzyloxyacetyl derivative.

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